methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Description
Properties
Molecular Formula |
C46H56N4O11 |
|---|---|
Molecular Weight |
841.0 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O11/c1-7-42(55)22-28-23-45(40(53)59-5,36-30(14-19-50(57,24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)58-4)49(26-51)38-44(31)16-18-48-17-11-15-43(8-2,37(44)48)39(61-27(3)52)46(38,56)41(54)60-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37+,38-,39-,42+,43-,44-,45+,46+,50?/m1/s1 |
InChI Key |
RMXAXRWGUNEVQR-JMXHEELJSA-N |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate involves multiple steps, including the formation of various intermediates. The synthetic route typically involves the use of protecting groups to ensure the selective reactions of functional groups. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity : The target compound exceeds most analogues in fused-ring systems (pentacyclic vs. tetracyclic or simpler frameworks). Its 1-azoniatetracyclo subunit is rare, conferring unique charge properties .
Marine vs. Plant Origins: While Aspidophylline A derivatives are plant-derived, the target compound’s complexity aligns with marine actinomycete metabolites, which often exhibit novel bioactivities .
Table 2: Bioactivity Comparison
Research Findings:
- Anticancer Potential: The target compound’s formyl and hydroxy groups resemble salternamides (e.g., Salternamide E), which exhibit cytotoxicity against human carcinoma cells by inducing apoptosis .
- Synergy with Ferroptosis Inducers: Natural compounds with similar complexity (e.g., terpenoids) enhance ferroptosis in oral squamous cell carcinoma (OSCC), suggesting a possible therapeutic window for the target compound .
Biological Activity
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl compound is a complex organic molecule belonging to the class of vinca alkaloids , which are known for their significant biological activities. This compound has garnered attention due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's intricate structure includes multiple stereocenters and a unique multi-cyclic arrangement that is characteristic of vinca alkaloids. Its molecular formula is with a molecular weight of approximately 810.9 g/mol . The presence of various functional groups contributes to its biological activity.
Anticancer Properties
Vinca alkaloids like this compound are primarily recognized for their anticancer properties . They exert their effects by inhibiting microtubule formation during cell division, which is crucial for mitosis. This mechanism leads to cell cycle arrest in the metaphase stage and ultimately induces apoptosis in cancer cells .
Case Studies:
- Vinorelbine : A related compound has been extensively studied in clinical settings for its effectiveness against non-small cell lung cancer and breast cancer. Clinical trials have demonstrated that vinorelbine significantly improves survival rates when used in combination with other chemotherapeutic agents.
- Mechanism of Action : Research indicates that compounds like this one disrupt the normal function of tubulin proteins, leading to inhibited cell proliferation in various cancer cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial and fungal pathogens. Studies have shown that the presence of hydroxyl and methoxy groups enhances its interaction with microbial cell membranes .
Table: Summary of Biological Activities
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of vinca alkaloids to enhance their efficacy and reduce side effects. Modifications to the core structure can lead to improved potency against various cancer types while minimizing toxicity to normal cells .
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that this compound has a favorable absorption profile with moderate bioavailability. However, like other vinca alkaloids, it may cause dose-dependent toxicity including neurotoxicity and gastrointestinal disturbances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
